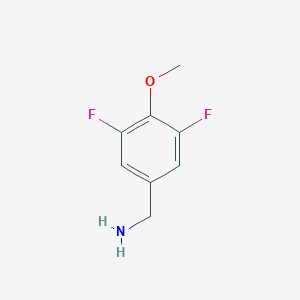

3,5-Difluoro-4-methoxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQREBXBVNPGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562372 | |

| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105969-16-2 | |

| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

3,5-Difluoro-4-methoxybenzylamine is a substituted benzylamine derivative that has emerged as a crucial structural motif and versatile building block in contemporary drug discovery. Its unique electronic and structural properties, conferred by the strategic placement of fluorine and methoxy groups on the aromatic ring, make it an invaluable tool for medicinal chemists. The incorporation of fluorine atoms is a widely recognized strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the two fluorine atoms at the C3 and C5 positions significantly influences the reactivity of the aromatic ring and the basicity of the primary amine. This is balanced by the electron-donating methoxy group at the C4 position, which can also serve as a hydrogen bond acceptor.[2] This electronic arrangement makes the molecule a unique scaffold for creating compounds with enhanced therapeutic profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for professionals in the field.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all chemical research. The properties of this compound are summarized below, providing essential data for experimental design and compound verification.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 105969-16-2 | [3][4] |

| Molecular Formula | C₈H₉F₂NO | [3][4] |

| Molecular Weight | 173.16 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid/oil | [5] |

| Boiling Point | 231.6 °C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

| Flash Point | 93.9 °C | [3] |

| Refractive Index | 1.495 | [3] |

| LogP | 2.13 | [3] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3][5] |

Spectroscopic Profile

While a dedicated public spectrum is not available from the search results, the expected spectroscopic data based on its structure would be:

-

¹H NMR: Protons on the aromatic ring would appear as a triplet. The benzylic protons (-CH₂-) would show a singlet, and the methoxy group (-OCH₃) protons would also be a singlet. The amine protons (-NH₂) would present as a broad singlet.

-

¹³C NMR: Distinct signals for the aromatic carbons, with the fluorine-coupled carbons showing characteristic splitting. Signals for the benzylic, methoxy, and amine-bearing carbons would also be present.

-

¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.

-

Mass Spectrometry (MS): The exact mass is 173.0652.[3][6] Common adducts observed would include [M+H]⁺ at m/z 174.0725.[6]

Synthesis and Reactivity Profile

The utility of this compound is rooted in its synthesis and predictable reactivity, allowing for its incorporation into more complex molecules.

Synthetic Routes

The synthesis of this benzylamine often starts from a more readily available precursor, 3,5-difluoro-4-methoxybenzonitrile or the corresponding benzaldehyde. A common and effective method is the reduction of the nitrile.

One documented method involves the reaction of 3,5-Difluoro-4-methoxybenzonitrile with Raney alloy in formic acid to yield the target benzylamine.[7] This approach is robust and suitable for producing significant quantities of the material. Alternative methods like reductive amination of 3,5-difluoro-4-methoxybenzaldehyde could also be employed.[8]

Core Reactivity

As a primary amine, this compound participates in a wide range of fundamental organic reactions.[9] Its utility as a building block stems from the nucleophilicity of the amine group.

-

Amide Bond Formation: This is one of the most common reactions. The amine readily couples with carboxylic acids (often activated with reagents like EDC/HOBt or converted to acid chlorides) to form stable amide linkages. This reaction is central to the synthesis of countless pharmaceutical candidates.

-

N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides, another important functional group in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNA_r): While the primary amine is the main reactive site, the electron-deficient nature of the difluorinated aromatic ring could potentially allow for nucleophilic substitution under specific conditions, although this is less common.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound lies in its application as a synthon for biologically active molecules. The difluoro-methoxy substitution pattern is strategically employed to optimize drug candidates.

Key Advantages in Scaffolding:

-

Metabolic Stability: The fluorine atoms block potential sites of oxidative metabolism on the aromatic ring, often increasing the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing binding potency.

-

Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the benzylamine nitrogen compared to its non-fluorinated analog. This can be critical for optimizing cell permeability and avoiding off-target effects (e.g., hERG channel binding).

-

Lipophilicity Tuning: The combination of two fluorine atoms and a methoxy group provides a specific lipophilicity profile that can be fine-tuned to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

This amine is a key intermediate in the synthesis of various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors, where precise control over molecular properties is paramount.

Experimental Protocols

The following protocols are representative of the common transformations involving this compound.

Protocol: General Amide Coupling

This protocol describes a standard procedure for coupling the title compound with a generic carboxylic acid using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions).

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. This step is crucial for forming the active ester intermediate.

-

Add this compound (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC activation.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol: N-Sulfonylation

This protocol details the formation of a sulfonamide, a common pharmacophore.

Materials:

-

This compound

-

Sulfonyl chloride of interest (R-SO₂Cl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. Cooling is essential to control the exothermic reaction.

-

Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours, monitoring progress by TLC.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude sulfonamide via recrystallization or silica gel chromatography.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. As with most primary amines, it is expected to be corrosive and can cause skin and eye irritation or burns.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to prevent degradation.[3][5] The compound is noted as potentially air-sensitive.[3]

-

In case of exposure: Immediately flush skin or eyes with copious amounts of water and seek medical attention.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro-methoxy substitution pattern, provide a sophisticated means to fine-tune the ADME and pharmacokinetic profiles of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for any scientist aiming to leverage this powerful building block in the rational design of next-generation therapeutics.

References

-

LookChem. This compound. [Link]

-

PubChemLite. This compound (C8H9F2NO). [Link]

-

PubChem. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124. [Link]

-

Pashko, M., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

PrepChem.com. Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Reactivity and Applications of 3-Methoxybenzylamine. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 3-FLUORO-4-METHOXYBENZYLAMINE | 123652-95-9 [chemicalbook.com]

- 6. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

The Strategic Deployment of 3,5-Difluoro-4-methoxybenzylamine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—are invaluable tools for optimizing lead compounds. Within this context, 3,5-Difluoro-4-methoxybenzylamine (CAS No. 105969-16-2) has emerged as a critical building block, particularly in the synthesis of targeted therapies like kinase inhibitors.[1] This guide provides an in-depth technical overview of this versatile reagent, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.

The 3,5-difluoro substitution pattern on the phenyl ring, combined with the electron-donating methoxy group at the 4-position, creates a unique electronic and steric environment. This specific arrangement is increasingly sought after for its ability to form key interactions within the ATP-binding pockets of various kinases, contributing to both potency and selectivity. This document will explore the causality behind its utility, providing field-proven insights for researchers engaged in drug discovery and development.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 105969-16-2 | [2] |

| Molecular Formula | C₈H₉F₂NO | [2] |

| Molecular Weight | 173.16 g/mol | [2] |

| Boiling Point | 231.6 °C at 760 mmHg | N/A |

| Density | 1.22 g/cm³ | N/A |

| Flash Point | 93.9 °C | N/A |

| Appearance | Colorless to light yellow liquid/solid | N/A |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | N/A |

| Sensitivity | Air Sensitive | N/A |

Strategic Synthesis of the Core Scaffold

While multiple synthetic routes to benzylamines are conceivable, a highly efficient and scalable approach for this compound involves the reduction of the corresponding benzonitrile. This method is advantageous due to the relative stability of the nitrile precursor and the high-yielding conversion to the primary amine.

Representative Protocol: Reduction of 3,5-Difluoro-4-methoxybenzonitrile

This protocol is a representative method based on established chemical principles for the reduction of aromatic nitriles.

Step 1: Preparation of the Precursor, 3,5-Difluoro-4-methoxybenzonitrile

The synthesis typically begins with a nucleophilic aromatic substitution (SNAr) reaction on a suitable starting material, such as 3,4,5-trifluorobenzonitrile, by reacting it with sodium methoxide. The fluorine atom at the 4-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the flanking fluorine atoms and the nitrile group.

Step 2: Reduction to this compound

The nitrile is then reduced to the primary amine. A common and effective method is catalytic hydrogenation.

Experimental Procedure:

-

Reaction Setup: To a solution of 3,5-Difluoro-4-methoxybenzonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol, a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reaction vessel is then placed under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

Caption: A representative workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The utility of this compound as a synthon is governed by the interplay of its functional groups. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and the formation of various heterocyclic structures.

The electron-withdrawing nature of the two fluorine atoms decreases the electron density of the aromatic ring, which can influence the reactivity of the benzylamine. However, this is somewhat counteracted by the electron-donating methoxy group. This electronic balance is crucial in the context of its application in kinase inhibitors, as it modulates the pKa of the amine and the hydrogen bonding potential of the entire benzyl moiety.

Mechanism Spotlight: Reductive Amination

A key reaction involving this benzylamine is reductive amination, where it reacts with a carbonyl compound (an aldehyde or ketone) to form a new carbon-nitrogen bond.

-

Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to form an iminium ion intermediate.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the iminium carbon to yield the secondary amine product.

This reaction is highly efficient and a cornerstone of library synthesis in drug discovery.

Caption: The general mechanism of reductive amination.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 3,5-difluorobenzyl moiety is a recurring structural motif in a number of potent and selective kinase inhibitors. This is due to its ability to form favorable interactions in the hinge region and other pockets of the kinase ATP-binding site. The fluorine atoms can act as hydrogen bond acceptors and contribute to favorable electrostatic interactions, while the overall lipophilicity of the group enhances cell permeability.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Several small molecule inhibitors targeting the FGFR family have been developed, and the 3,5-disubstituted phenyl ring is a common feature. For instance, in the design of novel FGFR1 inhibitors, a 3,5-dimethoxyphenyl group was identified as a key fragment for insertion into a hydrophobic pocket of the kinase domain.[3][4] The substitution of methoxy groups with fluorine atoms, or the combination thereof, is a common strategy to fine-tune the electronic properties and metabolic stability of the inhibitor. This compound serves as a direct precursor to introduce this strategically important moiety.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their overexpression is common in many human cancers.[5] The development of selective Aurora A kinase inhibitors has been an active area of research. Structure-based drug design has led to the identification of pyrimidine-based inhibitors where a substituted phenyl ring plays a crucial role in binding.[6] While not a direct example, the rationale for using a 4-chloro-3-fluorophenyl group in some inhibitors highlights the importance of halogen substitution in achieving potency and modulating protein levels of oncogenes like MYC.[5] The 3,5-difluoro-4-methoxybenzyl motif offers a different, yet conceptually similar, substitution pattern to explore these critical interactions.

Caption: The role of the benzylamine in the synthesis of targeted cancer therapies.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the two equivalent aromatic protons due to coupling with the two adjacent fluorine atoms (³JHF). The benzylic protons (CH₂) will appear as a singlet (or a doublet if coupled to the amine proton), and the methoxy protons will also be a singlet.

-

¹³C NMR: The carbon spectrum will show characteristic C-F couplings. The carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Other carbons in the ring will also show smaller couplings.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[1][7] A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be indicative of the electronic environment of the aromatic ring.[8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 173. The fragmentation pattern is expected to involve the loss of the amino group and subsequent rearrangements of the benzyl cation. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 174.07250 and [M+Na]⁺ at m/z 196.05444.[4]

Safe Handling and Disposal

As a research chemical, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. As it is air-sensitive, handling under an inert atmosphere is recommended for prolonged storage and use.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials.

-

Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Engage a licensed professional waste disposal service.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique substitution pattern provides a valuable scaffold for the synthesis of highly potent and selective kinase inhibitors. By understanding its synthesis, reactivity, and the mechanistic basis for its utility in drug design, researchers can more effectively leverage this compound to develop novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

- Gua, H., et al. (2017). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 22(12), 2093.

-

Quick Company. (Year N/A). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

Gerig, J.T. (Year N/A). Fluorine NMR. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9F2NO). Retrieved from [Link]

-

Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

-

DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3, 4-difluorobenzonitrile.

-

PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). 3-ethoxy-4-methoxy benzonitrile preparing method.

- Google Patents. (n.d.). Process for producing 3,5-difluoroaniline and derivative thereof.

-

ResearchGate. (2000). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. rsc.org [rsc.org]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

molecular weight of 3,5-Difluoro-4-methoxybenzylamine

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, analytical validation, and strategic applications. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 105969-16-2) is a substituted benzylamine derivative whose unique electronic and steric properties make it a valuable intermediate.[1][2] The presence of two fluorine atoms flanking a methoxy group on the aromatic ring significantly influences its reactivity and conformational behavior. The fluorine atoms act as weak ortho, para-directors in electrophilic aromatic substitution while increasing metabolic stability by blocking potential sites of oxidation. The methoxy group, an electron-donating substituent, modulates the basicity of the amine and influences the overall polarity of the molecule.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉F₂NO | [1][2] |

| Molecular Weight | 173.16 g/mol | [2] |

| Exact Mass | 173.06522023 Da | [1] |

| CAS Number | 105969-16-2 | [1][2] |

| Boiling Point | 231.6 °C at 760 mmHg | [1] |

| Density | 1.22 g/cm³ | [1] |

| Flash Point | 93.9 °C | [1] |

| LogP | 2.13 | [1] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [1] |

Synthesis and Mechanistic Considerations: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the available starting materials, required scale, and purity specifications. Below, we analyze the most common routes, highlighting their mechanistic underpinnings and practical trade-offs.

Comparative Overview of Synthetic Routes

| Method | Typical Yield | Purity | Scalability | Key Challenges |

| Reductive Amination | 65–75% | >95% | Moderate | Requires high-pressure hydrogenation equipment. |

| Chlorination-Amination | 72–85% | >99% | High | Involves handling hazardous reagents like POCl₃.[3] |

| Grignard-Based Synthesis | 60–70% | 90–95% | Moderate | Requires strict low-temperature control to prevent Grignard reagent decomposition.[3] |

| Nitrile Reduction | 50–60% | 85–90% | Low | Inefficient synthesis of the required nitrile precursor.[3] |

Featured Synthetic Pathway: Reductive Amination of 3,5-Difluoro-4-methoxybenzaldehyde

Reductive amination is a robust and widely used method for amine synthesis due to its high efficiency and relatively clean reaction profile. This pathway proceeds via the formation of an intermediate imine from the corresponding aldehyde and an ammonia source, which is then reduced in situ to the target primary amine.

Caption: Workflow for Synthesis via Reductive Amination.

Expertise & Causality: The choice of Raney Nickel (Raney Ni) as the catalyst is critical. It is highly effective for the hydrogenation of the C=N double bond of the imine intermediate under relatively mild conditions, which minimizes side reactions such as dehalogenation. Using an excess of ammonia is crucial to drive the equilibrium towards imine formation and to reduce the formation of secondary amine byproducts.

Detailed Experimental Protocol: Reductive Amination

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), methanol as the solvent, and a catalytic amount of Raney Nickel (5-10% w/w). The vessel should be purged with nitrogen to ensure an inert atmosphere.

-

Ammonia Addition: Anhydrous ammonia is introduced into the vessel. A molar excess (typically 3-5 eq) is used to maximize the formation of the primary amine.

-

Hydrogenation: The vessel is pressurized with hydrogen gas (H₂) to a pressure of 50-100 psi and heated to 40-60°C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting aldehyde.

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonia salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a clear oil or low-melting solid.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its application in research and development. A multi-technique approach is necessary for comprehensive characterization.

Standard Analytical Workflow

A typical quality control workflow involves spectroscopic confirmation of the structure followed by chromatographic assessment of purity.

Caption: Analytical Workflow for Quality Control.

Trustworthiness through Self-Validation:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of the methoxy protons (singlet, ~3.9 ppm), benzylic protons (singlet, ~3.8 ppm), and aromatic protons (doublet of doublets, ~6.7-6.9 ppm). The integration of these signals should correspond to a 3:2:2 ratio.

-

¹⁹F NMR: Should show a single resonance, confirming the chemical equivalence of the two fluorine atoms.

-

¹³C NMR: Will validate the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4] Electron ionization (EI) or electrospray ionization (ESI) should show a molecular ion peak [M]+ at m/z 173.07, consistent with the exact mass.[1]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine purity. A gradient elution with a water/acetonitrile mobile phase system on a C18 column will separate the main compound from any residual starting materials or byproducts. Purity is determined by the area percentage of the main peak.

Applications in Drug Discovery and Supramolecular Chemistry

The unique substitution pattern of this compound makes it a privileged scaffold in several areas of chemical research.

-

Drug Discovery Intermediate: This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.[5] For instance, fluorinated benzylamines are incorporated into scaffolds designed to target enzymes or receptors where the fluorine atoms can enhance binding affinity through favorable electrostatic interactions or improve metabolic stability. The molecule has been identified as a component in structures investigated for anticancer activity.[3]

-

Supramolecular Chemistry: The benzylamine moiety can participate in hydrogen bonding, while the fluorinated aromatic ring can engage in halogen bonding and π-π stacking interactions. These features have been exploited in the design of hemicryptophanes and other host-guest systems for molecular recognition and the development of fluorescent sensors.[3]

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.[1] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) as it can be sensitive to air.[1]

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for the modern chemist. Its synthesis is achievable through several reliable methods, with reductive amination offering a good balance of yield and scalability. Rigorous analytical characterization is essential to ensure its suitability for downstream applications. From enhancing the pharmacokinetic profiles of drug candidates to enabling the construction of complex supramolecular assemblies, the strategic incorporation of this fluorinated building block continues to drive innovation in science.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9F2NO). Retrieved from [Link]

-

Market Publishers. (n.d.). CAS 105969-16-2 this compound Chemical Report & Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3,5-difluoro-4-methoxyphenyl)methanamine: Structure, Synthesis, and Applications

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, (3,5-difluoro-4-methoxyphenyl)methanamine, is a prime exemplar of a fluorinated building block. Its structure, featuring a strategically substituted phenyl ring, offers a versatile platform for the synthesis of complex target molecules. This document provides an in-depth exploration of its chemical structure, a validated synthetic pathway, and its potential applications for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

(3,5-Difluoro-4-methoxyphenyl)methanamine, also known as 3,5-difluoro-4-methoxybenzylamine, is a primary amine characterized by a benzylamine core. The aromatic ring is symmetrically substituted with two fluorine atoms ortho to the aminomethyl group and a methoxy group at the para position. This specific arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic environment that dictates the molecule's reactivity and properties.

Chemical Identity

| Identifier | Value |

| CAS Number | 105969-16-2[1][2][3] |

| Molecular Formula | C₈H₉F₂NO[1][2][3] |

| Molecular Weight | 173.16 g/mol [1][3] |

| IUPAC Name | (3,5-difluoro-4-methoxyphenyl)methanamine[4] |

| Synonyms | This compound[1][2] |

| Canonical SMILES | COC1=C(C=C(C=C1F)CN)F[1][4] |

| InChI Key | MCQREBXBVNPGJZ-UHFFFAOYSA-N[1][2] |

Physicochemical Data

The following table summarizes key physical and chemical properties, which are crucial for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Boiling Point | 231.6 °C at 760 mmHg | [1] |

| Density | 1.22 g/cm³ | [1] |

| Flash Point | 93.9 °C | [1] |

| Refractive Index | 1.495 | [1] |

| Storage | Room temperature, under inert atmosphere | [1] |

| Sensitivity | Air Sensitive | [1] |

Structural Elucidation via Spectroscopic Analysis

The confirmation of the structure of (3,5-difluoro-4-methoxyphenyl)methanamine relies on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics based on its molecular architecture.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: A singlet would be expected for the two equivalent aromatic protons (at C2 and C6), typically appearing in the δ 6.5-7.0 ppm range.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons would appear around δ 3.8-4.0 ppm.

-

Benzylic Protons (-CH₂-): A singlet for the two benzylic protons adjacent to the amine group would be observed around δ 3.7-3.9 ppm.

-

Amine Protons (-NH₂): A broad singlet for the two amine protons would appear over a wide range (δ 1.5-3.0 ppm), the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals would be anticipated. The carbons bearing fluorine (C3, C5) would show large C-F coupling constants. The carbon attached to the methoxy group (C4) and the carbon attached to the aminomethyl group (C1) would also be clearly distinguishable.

-

Benzylic Carbon (-CH₂NH₂): A signal around δ 40-45 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 173.0652, corresponding to the exact mass of the molecule.[1] Common fragmentation patterns would include the loss of the amine group and cleavage at the benzylic position, leading to the formation of the stable 3,5-difluoro-4-methoxybenzyl cation.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A characteristic pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, typical for a primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ range.

-

C-O Stretching: A strong absorption band for the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

Synthesis and Chemical Reactivity

Recommended Synthetic Pathway: Reductive Amination

The most efficient and widely adopted method for synthesizing primary amines like (3,5-difluoro-4-methoxyphenyl)methanamine is the reductive amination of the corresponding aldehyde.[5][6][7] This one-pot reaction combines high atom economy with operational simplicity, making it ideal for both laboratory and industrial scales.[6][8] The process involves two key steps: the formation of an intermediate imine from the aldehyde and an ammonia source, followed by its immediate reduction to the target amine.

The logical precursor for this synthesis is 3,5-difluoro-4-methoxybenzaldehyde . This starting material can be synthesized from the commercially available 3,5-difluoro-4-hydroxybenzaldehyde via methylation.

Below is a logical workflow for the synthesis process.

Caption: Synthetic workflow from precursor to final product.

Detailed Experimental Protocol

-

Objective: To synthesize (3,5-difluoro-4-methoxyphenyl)methanamine from 3,5-difluoro-4-methoxybenzaldehyde.

-

Principle: A one-pot reductive amination using an ammonia source and a hydride reducing agent.[5]

-

Materials:

-

3,5-difluoro-4-methoxybenzaldehyde (1.0 eq)

-

Ammonium acetate (NH₄OAc) or aqueous ammonia (NH₃) (excess, e.g., 8-10 eq)

-

Sodium borohydride (NaBH₄) (1.5-2.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3,5-difluoro-4-methoxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., Methanol).

-

Add the ammonia source (e.g., ammonium acetate, 10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add the reducing agent (sodium borohydride, 1.5 eq) to the stirred solution. Caution: Gas evolution (H₂) will occur.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: a. Carefully quench the reaction by slowly adding water. b. Remove the bulk of the organic solvent under reduced pressure. c. Add water and an organic solvent (e.g., DCM) to the residue and transfer to a separatory funnel. d. Separate the layers. Extract the aqueous layer two more times with the organic solvent. e. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or a dichloromethane/methanol system.

-

Applications in Research and Drug Development

Substituted benzylamines, particularly those containing fluorine and methoxy groups, are highly valued intermediates in medicinal chemistry.[9] While specific applications for (3,5-difluoro-4-methoxyphenyl)methanamine are proprietary or in early-stage development, its structural motifs are present in numerous biologically active compounds.

-

Scaffold for Bioactive Molecules: The primary amine handle allows for straightforward derivatization to form amides, sulfonamides, and secondary or tertiary amines, enabling the exploration of a vast chemical space.

-

Neurological Drug Discovery: Structurally related fluoro-methoxyphenyl methanamines serve as key intermediates in the synthesis of compounds targeting neurological and psychiatric disorders, such as antidepressants and antipsychotics.[9] The difluoro-methoxy substitution pattern can be used to fine-tune receptor binding affinity and selectivity for targets like serotonin and dopamine receptors.[9]

-

Metabolic Stability: The presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a critical attribute in drug design.

-

Fine and Specialty Chemicals: Beyond pharmaceuticals, this compound can be used in the synthesis of specialized polymers, agrochemicals, and materials where its unique electronic and physical properties can be leveraged.

The logical relationship of its structural features to its applications is outlined below.

Caption: Relationship between structure and potential applications.

Safety and Handling

As an amine, (3,5-difluoro-4-methoxyphenyl)methanamine should be handled with appropriate care. It is expected to be corrosive and may cause skin and eye irritation or burns. It is also classified as air-sensitive.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Always consult the material safety data sheet (MSDS) before handling this chemical.

References

-

Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. [Link]

-

Li, H., et al. (2019). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

-

Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

-

Kadyrov, R., et al. (2003). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters. [Link]

-

Reductive amination. Wikipedia. [Link]

-

This compound. LookChem. [Link]

-

(3-Fluoro-4-methoxyphenyl)methanamine. MySkinRecipes. [Link]

-

(3,5-Difluoro-4-methoxyphenyl)methanamine. PubChemLite. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. (3-Fluoro-4-methoxyphenyl)methanamine [myskinrecipes.com]

Introduction: The Strategic Value of Fluorinated Benzylamines

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzylamine

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The this compound moiety is a particularly valuable building block. The vicinal difluoro substitution pattern flanking a methoxy group creates a unique electronic environment, modulating the pKa of the benzylamine nitrogen and influencing metabolic stability and binding interactions. This guide provides a comprehensive overview of the most effective and scientifically robust pathways for the synthesis of this key intermediate, intended for researchers and process chemists in the pharmaceutical and agrochemical industries.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection for this compound is the carbon-nitrogen bond, immediately identifying a reductive amination pathway as the most direct route. This places 3,5-difluoro-4-methoxybenzaldehyde as the pivotal intermediate. Further disconnection of the aldehyde reveals several plausible starting points, primarily revolving around the installation of the methoxy and formyl groups onto a difluorinated aromatic core.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 3,5-Difluoro-4-methoxybenzaldehyde

The efficiency of the entire synthesis hinges on the reliable production of the aldehyde intermediate. Two primary, field-proven routes are presented here, each with distinct advantages depending on starting material availability and scalability requirements.

Method 1: O-Methylation of a Phenolic Precursor (Preferred Route)

This is the most direct and often highest-yielding approach, contingent on the commercial availability of 3,5-difluoro-4-hydroxybenzaldehyde[1][2]. The chemistry involves a standard Williamson ether synthesis, where the phenoxide is generated in situ and subsequently alkylated.

Causality of Experimental Choices:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing side reactions with the aldehyde functionality. Stronger bases like sodium hydride are unnecessary and could lead to undesired reactivity.

-

Methylating Agent: Dimethyl sulfate (DMS) or methyl iodide (MeI) are effective methylating agents. DMS is often preferred in industrial settings for its lower cost and high reactivity, though it requires careful handling due to its toxicity[3].

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion and promoting a rapid Sₙ2 reaction.

-

To a stirred solution of 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes to ensure the formation of the potassium phenoxide salt.

-

Cool the mixture in an ice bath to 0-5 °C. Add dimethyl sulfate (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully quench the reaction by pouring it into cold water (3-4 times the volume of DMF).

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product. Purification via column chromatography on silica gel or recrystallization typically affords 3,5-difluoro-4-methoxybenzaldehyde as a pure solid.

Method 2: Formylation via Grignard Reagent

This multi-step route is valuable when the phenolic aldehyde is unavailable, starting from the more common 1-bromo-3,5-difluorobenzene. The key transformation is the formation of a Grignard reagent followed by quenching with a formylating agent like DMF. This approach, however, requires an additional methylation step. A plausible sequence starts with 1-bromo-3,5-difluorobenzene, which is converted to the corresponding Grignard reagent and then formylated to produce 3,5-difluorobenzaldehyde[4]. Subsequent ortho-lithiation directed by the aldehyde, followed by reaction with a methoxy source, is challenging. A more robust pathway involves formylating a methoxylated precursor.

A more reliable, albeit longer, pathway starts with 3,5-difluorophenol.

Caption: An example of a flawed multi-step synthesis concept.

A more direct formylation approach begins with 1-bromo-3,5-difluorobenzene, which is converted to 3,5-difluorobenzaldehyde. A subsequent step would be required to introduce the 4-methoxy group, which is non-trivial. Therefore, Method 1 remains superior in terms of efficiency and atom economy.

Comparative Analysis of Aldehyde Synthesis Routes

| Parameter | Method 1: O-Methylation | Method 2: Formylation of Precursor |

| Typical Yield | >90% | 50-70% (over multiple steps) |

| Purity | High after purification | Moderate, requires careful purification |

| Scalability | High | Moderate, Grignard reactions can be challenging to scale |

| Key Challenges | Availability of starting material | Multiple steps, moisture-sensitive reagents |

| Reference | Analogous to[3] | Analogous to[4] |

Part 2: Synthesis of this compound via Reductive Amination

With the key aldehyde intermediate in hand, the final conversion to the target benzylamine is most effectively achieved through reductive amination. This one-pot reaction combines the formation of an imine (or iminium ion) intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[5][6][7]

Mechanism of Reductive Amination: The reaction proceeds in two main stages. First, the aldehyde reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine. In the acidic conditions often used, the imine is protonated to form a highly electrophilic iminium ion. The hydride reducing agent then attacks the iminium carbon to furnish the final amine.

Caption: Mechanism of reductive amination.

Causality of Experimental Choices:

-

Ammonia Source: Aqueous ammonia, ammonium chloride, or ammonium acetate can be used. Ammonium acetate is often convenient as the acetate ion can act as a mild base to facilitate imine formation.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent capable of reducing the iminium intermediate.[6] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder alternatives that are particularly useful as they are less likely to reduce the starting aldehyde, allowing the imine formation to reach equilibrium before reduction occurs.[8][9] Catalytic hydrogenation (H₂ over Pd/C or Raney Ni) is another clean and effective method, especially for large-scale synthesis.[10]

-

In a round-bottom flask, dissolve 3,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, 10-15 mL per gram of aldehyde).

-

Add ammonium chloride (NH₄Cl, 3.0-5.0 eq) to the solution, followed by aqueous ammonia (25-28%, enough to make the solution basic, pH ~8-9). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

In small portions, add sodium borohydride (NaBH₄, 1.5-2.0 eq) to the stirred solution. Control the rate of addition to manage gas evolution and maintain the low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours or until TLC indicates the disappearance of the intermediate imine.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent to yield the crude this compound, which can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Alternative Synthesis Pathways for the Amine

| Method | Description | Advantages | Disadvantages |

| Nitrile Reduction | Reduction of 3,5-Difluoro-4-methoxybenzonitrile with LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).[10] | Direct conversion from a stable nitrile precursor. | Requires synthesis of the nitrile; LiAlH₄ is a hazardous reagent. |

| Amination of Benzyl Bromide | Nucleophilic substitution of 3,5-Difluoro-4-methoxybenzyl bromide with ammonia. | Utilizes a different intermediate. | Benzyl bromides can be lachrymatory; over-alkylation to form secondary and tertiary amines is a common side reaction.[11] |

References

- BenchChem. (n.d.). This compound Synthesis Methods.

- ChemistryViews. (2018, December 21). Practical Synthesis of α-Substituted Primary Benzylamines.

- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.

- ResearchGate. (n.d.). Chemical and biocatalytic routes to substituted benzylamines.

- PubChem. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

- Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?

- National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.

- PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40).

- ResearchGate. (n.d.). Reductive aminations of benzaldehyde.

- ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

- PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde.

- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

- Google Patents. (n.d.). Process for the methylation of hydroxybenzene derivatives.

- PubChemLite. (n.d.). 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2).

Sources

- 1. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 3. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxybenzylamine is a fluorinated organic compound that holds significant interest for researchers in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate various physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its potential applications in the development of novel therapeutics. The presence of the difluoro-methoxy substitution pattern on the benzylamine scaffold makes it a valuable building block for creating structurally diverse and potent drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 105969-16-2 | [3] |

| Molecular Formula | C₈H₉F₂NO | [3] |

| Molecular Weight | 173.16 g/mol | [3] |

| Boiling Point | 231.6 °C | [4] |

| Density | 1.22 g/cm³ (predicted) | N/A |

| LogP | 2.13 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethyl acetate. | [4] |

| Appearance | Likely a liquid or low-melting solid | N/A |

The moderate lipophilicity, as indicated by the LogP value, suggests that this compound possesses a balance of properties suitable for potential drug candidates, allowing for membrane permeability without excessive accumulation in fatty tissues.[4]

Synthesis of this compound

The primary synthetic route to this compound is through the reduction of the corresponding benzonitrile precursor, 3,5-difluoro-4-methoxybenzonitrile. This transformation can be achieved using various reducing agents. A common and effective method involves catalytic hydrogenation.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation of 3,5-difluoro-4-methoxybenzonitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3,5-difluoro-4-methoxybenzonitrile

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 3,5-difluoro-4-methoxybenzonitrile in methanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of Raney Nickel to the solution. The catalyst is pyrophoric and should be handled with care.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Chemical Reactivity and Characterization

The reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions.

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): A triplet or a complex multiplet is expected in the aromatic region (typically δ 6.5-7.5 ppm) due to coupling with the adjacent fluorine atoms.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Benzylic Protons (-CH₂-): A singlet or a triplet (if coupled to the amine proton) around δ 3.7-3.9 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Complex signals in the aromatic region (δ 110-160 ppm) with large C-F coupling constants. The carbons directly bonded to fluorine will show the largest coupling.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region.

-

C-O Stretch (Ether): An absorption band around 1200-1250 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): Expected at m/z = 173.

-

Fragmentation: A prominent fragment corresponding to the loss of the amino group (M-16) and a base peak corresponding to the difluoro-methoxybenzyl cation at m/z = 157.

Applications in Drug Discovery and Development

Substituted benzylamines are important pharmacophores found in a wide range of biologically active compounds. The introduction of fluorine can significantly enhance the therapeutic potential of these molecules.[1][2][10][11] this compound serves as a key intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas.

Caption: Potential derivatization and application pathways.

The primary amine functionality allows for a variety of chemical transformations, including acylation to form amides, N-alkylation, and reductive amination with aldehydes and ketones. These reactions enable the facile generation of diverse chemical libraries for high-throughput screening. For example, compounds derived from this scaffold have shown promise as anticancer agents, with some analogs demonstrating significant activity against various cancer cell lines.[4] The difluoro substitution can enhance selectivity for specific enzyme targets, such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on safety data for similar compounds, the following guidelines are recommended.[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be air-sensitive.[14]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities to fine-tune the properties of lead compounds to enhance their therapeutic potential. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, predicted spectral data for characterization, and a discussion of its applications. Researchers and scientists can leverage this information to facilitate their work in the design and synthesis of novel, biologically active molecules.

References

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 6. 4-Methoxybenzylamine(2393-23-9) IR Spectrum [chemicalbook.com]

- 7. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility Determination of 3,5-Difluoro-4-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Benzylamines

In the landscape of modern medicinal chemistry and drug discovery, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluoro-4-methoxybenzylamine, a substituted benzylamine derivative, represents a scaffold of interest for the development of novel therapeutic agents. An early and critical step in the characterization of any potential drug candidate is the determination of its aqueous and organic solubility. This parameter not only dictates the feasibility of formulation and delivery but also impacts bioavailability and the reliability of in vitro assays.

This technical guide serves as a comprehensive resource for researchers and scientists engaged in the study of this compound. Recognizing the scarcity of publicly available, experimentally determined solubility data for this specific compound, this document provides a robust framework for its empirical determination. We will delve into the foundational principles of solubility, present a detailed, field-proven protocol for the gold-standard shake-flask method, and outline the subsequent analytical quantification. Our approach is grounded in scientific integrity, ensuring that the methodologies described are self-validating and yield reliable, reproducible data.

Section 1: Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is paramount to interpreting its solubility behavior. The structural features of this compound—a primary amine, a methoxy group, and two fluorine atoms on a benzene ring—all contribute to its polarity, hydrogen bonding capacity, and crystal lattice energy, which in turn govern its solubility.

| Property | Value | Source |

| CAS Number | 105969-16-2 | [1][2] |

| Molecular Formula | C₈H₉F₂NO | [1][2] |

| Molecular Weight | 173.16 g/mol | [1][2] |

| Predicted LogP | 2.13 | [3] |

| Boiling Point | 231.6 °C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Note: The LogP value is a calculated prediction and should be experimentally verified.

Section 2: The Cornerstone of Solubility Measurement: The Shake-Flask Method

The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a specific solvent at a given temperature, under equilibrium conditions. The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[4][5] This method ensures that the solution has reached a true thermodynamic equilibrium with the excess solid, providing a definitive solubility value.

The Rationale Behind the Shake-Flask Protocol

The core principle of the shake-flask method is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a prolonged period.[4][5] This extended incubation allows the system to reach equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. By ensuring an excess of the solid is always present, we can be confident that the resulting solution is saturated. The subsequent separation of the solid and the quantification of the dissolved compound in the supernatant provide the solubility value.

Experimental Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for determining the solubility of this compound using the shake-flask method followed by HPLC quantification.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Materials and Equipment:

-

This compound (solid)

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. A general guideline is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent. The key is to have a visible excess of undissolved solid throughout the experiment.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare each sample in triplicate to assess reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete equilibration.[6]

-

After the incubation period, visually confirm the presence of excess solid in each vial. If no solid is present, more compound must be added, and the equilibration process repeated.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

-

To separate the saturated solution from the undissolved solid, two methods are recommended:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. It is crucial to pre-wet the filter with the solvent and discard the initial few drops of the filtrate to avoid any adsorption effects.

-

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

-